REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH:5]=[CH:4][C:3]2[CH2:7][N:8](C(OCC)=O)[CH2:9][C:2]1=2.[ClH:15]>>[ClH:15].[ClH:15].[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]2[CH2:7][NH:8][CH2:9][C:2]=12 |f:2.3.4|
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Name
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ethyl 5,7-dihydro-1H-pyrrolo-[3,4-b]pyridine-6-carboxylate
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Quantity
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8.5 g
|
Type
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reactant
|
Smiles
|
N1C2=C(C=CC1)CN(C2)C(=O)OCC
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Name
|
|
Quantity
|
90 mL
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Type
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reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
the residue is stirred with acetone
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated
|
Type
|
FILTRATION
|
Details
|
the salt is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
dried in the air
|
Name
|
|
Type
|
|
Smiles
|
Cl.Cl.N1=C2C(=CC=C1)CNC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |